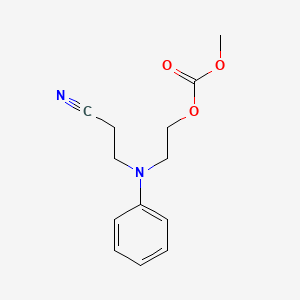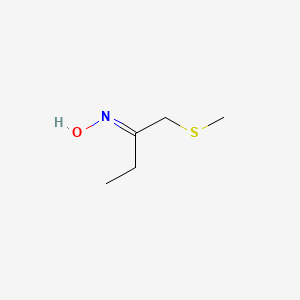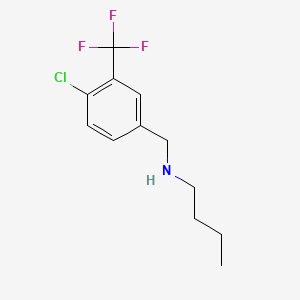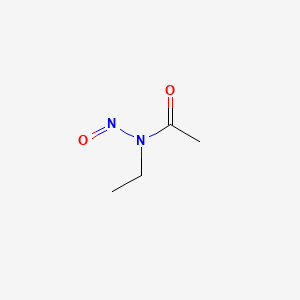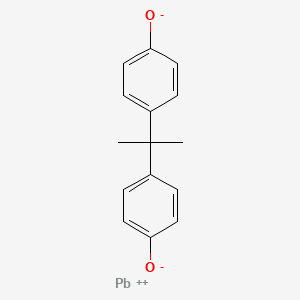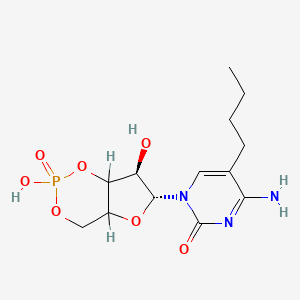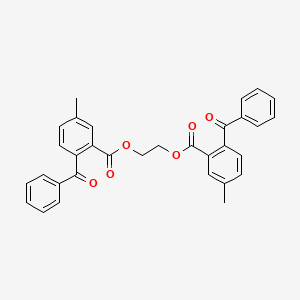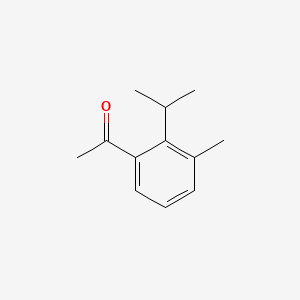
1-(Methyl(1-methylethyl)phenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 1-(Methyl(1-methylethyl)phenyl)ethan-1-one can be synthesized through Friedel-Crafts acylation of isopropylbenzene (cumene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH(CH}_3\text{)}_2 + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{COCH(CH}_3\text{)}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures high purity of the final product.
化学反応の分析
Types of Reactions: 1-(Methyl(1-methylethyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of secondary alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenation using Br2 or Cl2 in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 1-(Methyl(1-methylethyl)phenyl)acetic acid.
Reduction: Formation of 1-(Methyl(1-methylethyl)phenyl)ethanol.
Substitution: Formation of halogenated derivatives such as 4-bromo-1-(Methyl(1-methylethyl)phenyl)ethan-1-one.
科学的研究の応用
1-(Methyl(1-methylethyl)phenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 1-(Methyl(1-methylethyl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic aromatic substitution. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways.
類似化合物との比較
1-(Methyl(1-methylethyl)phenyl)ethan-1-one can be compared with other similar compounds, such as:
Acetophenone: Similar structure but lacks the isopropyl group, resulting in different chemical and biological properties.
Benzophenone: Contains two phenyl groups attached to the carbonyl carbon, leading to distinct reactivity and applications.
Propiophenone: Similar to this compound but with an ethyl group instead of an isopropyl group, affecting its chemical behavior and uses.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of this compound in various fields.
特性
CAS番号 |
71617-19-1 |
|---|---|
分子式 |
C12H16O |
分子量 |
176.25 g/mol |
IUPAC名 |
1-(3-methyl-2-propan-2-ylphenyl)ethanone |
InChI |
InChI=1S/C12H16O/c1-8(2)12-9(3)6-5-7-11(12)10(4)13/h5-8H,1-4H3 |
InChIキー |
UVZLBPXCXKYVQA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



